molecular formula C15H13NO3 B1518030 3-[Methyl(phenyl)carbamoyl]benzoic acid CAS No. 1155169-36-0

3-[Methyl(phenyl)carbamoyl]benzoic acid

Cat. No. B1518030
CAS RN: 1155169-36-0
M. Wt: 255.27 g/mol
InChI Key: WATFUQPNPJTGTB-UHFFFAOYSA-N
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Description

“3-[Methyl(phenyl)carbamoyl]benzoic acid” is a chemical compound . It has a molecular formula of C15H13NO3 . The compound is likely to have a structure that includes a benzene ring, given the presence of “benzoic acid” in its name .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could also be relevant .


Molecular Structure Analysis

The molecular structure of “3-[Methyl(phenyl)carbamoyl]benzoic acid” is likely to include a benzene ring, given the presence of “benzoic acid” in its name . The compound also contains a carbamoyl group (CONH2), attached to the benzene ring .


Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like “3-[Methyl(phenyl)carbamoyl]benzoic acid”. These can include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Scientific Research Applications

Pharmaceutical Synthesis

3-[Methyl(phenyl)carbamoyl]benzoic acid: is a versatile intermediate in pharmaceutical synthesis. Its structure allows for the introduction of various functional groups, making it a valuable precursor in the design of new drugs. For instance, its carbamoyl group can be used to create amide bonds, a common linkage in many pharmaceuticals .

Herbicide Development

The compound’s benzoic acid moiety is structurally similar to many herbicidal agents. This similarity can be exploited to synthesize new herbicides with potentially improved efficacy and selectivity. Researchers are exploring its use in developing herbicides that target specific enzymes in weed species .

Dye and Colorant Industry

In the dye and colorant industry, 3-[Methyl(phenyl)carbamoyl]benzoic acid can be used to synthesize various dyes, especially those requiring a carboxylic acid group for binding to fabrics or substrates. Its phenyl group can also contribute to the chromophore system, affecting the dye’s color properties .

Polymer Additives

This compound can be incorporated into polymers to modify their properties. For example, it can act as a plasticizer, making the polymer more flexible, or as a stabilizer, enhancing the polymer’s resistance to degradation under UV light or heat .

Organic Synthesis

3-[Methyl(phenyl)carbamoyl]benzoic acid: serves as a building block in organic synthesis. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are useful in constructing complex organic molecules .

Photochromic Materials

The compound’s structure is conducive to the synthesis of photochromic materials. These materials change color upon exposure to light, and the compound’s benzoic acid core can be chemically modified to fine-tune the photochromic response for applications in smart windows or sunglasses .

Safety and Hazards

The safety data sheet for a similar compound, m-Toluic acid, indicates that it causes serious eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing .

Mechanism of Action

properties

IUPAC Name

3-[methyl(phenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATFUQPNPJTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(phenyl)carbamoyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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